![molecular formula C16H19N3O4S B2377809 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide CAS No. 2034591-33-6](/img/structure/B2377809.png)

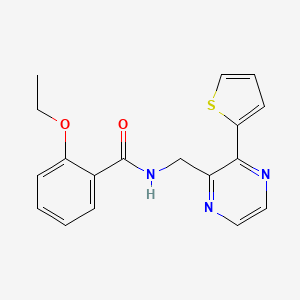

2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

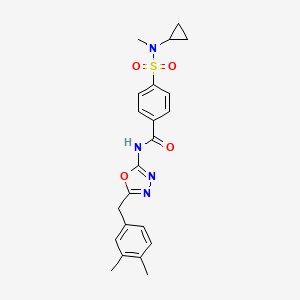

The compound is a derivative of furan, which is a heterocyclic compound with a five-membered ring, consisting of four carbon atoms and one oxygen . It also contains a thiadiazole ring, which is a type of heterocycle that contains sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Furan is a planar molecule, and the thiadiazole ring is also likely to be planar .Chemical Reactions Analysis

Furan and thiadiazole rings can participate in various chemical reactions. For example, furan can undergo Diels-Alder reactions with dienophiles, and thiadiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiadiazole rings could potentially increase its stability and rigidity .Scientific Research Applications

Inhibition of Influenza A Virus

A novel series of furan-carboxamide derivatives, which includes compounds structurally related to 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide, demonstrated potent inhibitory activity against the lethal H5N1 influenza A virus. The study highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing the anti-influenza activity, identifying these derivatives as novel inhibitors for this highly pathogenic virus (Yu Yongshi et al., 2017).

Novel Anti-Inflammatory and Analgesic Agents

Research into the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, including benzodifuran carboxamides, has shown promising results in anti-inflammatory and analgesic activities. These compounds were found to be effective cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying significant analgesic and anti-inflammatory properties. The findings suggest potential applications of these compounds, including those related to 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide, in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Hydrogen Bonding in Poly(ester amide)s

The introduction of the 2,5-furandicarboxamide moiety, a structural component related to the compound , into poly(ester amide)s has been studied for its influence on hydrogen bonding and material properties. This research contributes to the understanding of how such molecular structures can affect the performance of polymeric materials, potentially leading to the development of new materials with enhanced properties (C. H. Wilsens et al., 2014).

Antimicrobial and Antifungal Properties

Furan derivatives have shown significant antimicrobial and antifungal activities in various studies. For instance, compounds structurally related to 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide have demonstrated promising results against a range of bacterial and fungal pathogens. This opens up potential applications in developing new antimicrobial and antifungal agents (M. S. Alam et al., 2011).

Synthesis of Monoamides

The regioselective monoamidation of furan-2,5-dicarboxylic acid, related to the structural framework of 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide, has been explored to produce monoamides. This synthetic pathway highlights the versatility of furan derivatives in chemical synthesis, potentially leading to a wide range of applications in medicinal chemistry and material science (R. Fischer & M. Fišerová, 2015).

Future Directions

properties

IUPAC Name |

2,5-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-11-10-13(12(2)23-11)16(20)17-8-9-19-15-7-5-4-6-14(15)18(3)24(19,21)22/h4-7,10H,8-9H2,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWIHRRYTHIMCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)

![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)

![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)